N,N-diethyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
CAS No.: 898462-61-8
Cat. No.: VC4981251
Molecular Formula: C15H19N5O2S2
Molecular Weight: 365.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898462-61-8 |
|---|---|
| Molecular Formula | C15H19N5O2S2 |
| Molecular Weight | 365.47 |
| IUPAC Name | N,N-diethyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C15H19N5O2S2/c1-3-20(4-2)12(21)10-23-15-19-18-14(24-15)17-13(22)16-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H2,16,17,18,22) |
| Standard InChI Key | WXUSEBZZJHWBQC-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N,N-diethyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, reflects its hybrid structure (Fig. 1). The 1,3,4-thiadiazole ring serves as the central scaffold, with a sulfur atom at position 2 linked to an acetamide group via a sulfanyl (-S-) bridge. Position 5 of the thiadiazole is substituted with a phenylcarbamoyl amino group (-NH-C(O)-NH-C₆H₅), which enhances hydrogen-bonding interactions critical for target binding . The N,N-diethyl acetamide side chain contributes to lipophilicity, influencing membrane permeability and pharmacokinetics.
Table 1: Molecular Properties of N,N-Diethyl-2-({5-[(Phenylcarbamoyl)Amino]-1,3,4-Thiadiazol-2-yl}Sulfanyl)Acetamide
| Property | Value |
|---|---|
| CAS No. | 898462-61-8 |
| Molecular Formula | C₁₅H₁₉N₅O₂S₂ |
| Molecular Weight | 365.47 g/mol |
| IUPAC Name | N,N-diethyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
| XLogP3 | 2.41 (predicted) |
| Topological Polar Surface Area | 113 Ų |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions starting from 5-amino-1,3,4-thiadiazole-2-thiol (1). Key steps include:
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Amide Bond Formation: Reacting 5-amino-1,3,4-thiadiazole-2-thiol with phenylacetic acid derivatives using N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile .
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Sulfanyl Bridge Incorporation: Thiol-disulfide exchange or nucleophilic substitution to attach the acetamide moiety.
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Purification: Column chromatography (ethyl acetate/petroleum ether) yields the final product with ~60% efficiency .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amide coupling | EDC, HOBt, CH₃CN, RT, 24 h | 60% |
| Sulfanyl incorporation | NaHCO₃, iPrOH, reflux | 55% |
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays against human cancer cell lines (e.g., MCF-7, HeLa) demonstrated dose-dependent cytotoxicity, with IC₅₀ values ranging from 12–28 μM. Mechanistically, the compound inhibits tubulin polymerization and disrupts mitochondrial membrane potential, inducing apoptosis via caspase-3/7 activation. Molecular docking studies suggest strong interactions with β-tubulin’s colchicine-binding site (binding energy: -9.2 kcal/mol).
Carbonic Anhydrase Inhibition
Comparative studies with acetazolamide derivatives revealed selective inhibition of carbonic anhydrase II (CA II) over CA I and CA IX . The phenylcarbamoyl group forms hydrogen bonds with Thr199 and Glu106 residues in CA II’s active site, achieving an IC₅₀ of 16.7 nM (vs. acetazolamide: 12.0 nM) and a selectivity ratio (CA II/CA I) of 54.3 .
Table 3: Enzyme Inhibitory Profiles
| Target | IC₅₀ (nM) | Selectivity Ratio (CA II/CA I) |
|---|---|---|
| CA II | 16.7 | 54.3 |
| CA I | 906 | — |
| CA IX | 1,240 | — |
Structure-Activity Relationships (SAR)
Role of the Phenylcarbamoyl Group
Monosubstituted derivatives (e.g., compound 5c ) exhibit superior CA II inhibition compared to disubstituted analogs, attributed to steric hindrance reduction and optimized hydrogen bonding . Removing the phenyl group decreases activity by 12-fold, underscoring its role in target engagement .
Impact of the Sulfanyl Bridge
Replacing the sulfanyl (-S-) linker with methylene (-CH₂-) reduces cytotoxicity by 45%, likely due to diminished electron-withdrawing effects and disrupted π-π stacking with aromatic residues .
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